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Compound of Interest

Compound Name: Dapoa

Cat. No.: B2885545

The binding affinity of a drug to its target is a critical parameter in drug development, indicating
the strength of the interaction. For SGLT2 inhibitors, a high binding affinity is desirable for
potent and selective inhibition. The affinity is often quantified by the inhibition constant (Ki) or
the half-maximal inhibitory concentration (IC50), where a lower value signifies a stronger
binding.

Below is a table summarizing the binding affinities of Dapagliflozin and other SGLT2 inhibitors
to human SGLT2.

. Assay
Compound Target Ki (nM) IC50 (nM) .
Condition
o Radioligand
Dapagliflozin hSGLT2 0.59 11 o
binding assay
o Radioligand
Canagliflozin hSGLT2 2.2 4.2 o
binding assay
o Radioligand
Empagliflozin hSGLT2 11 3.1 o
binding assay
o Radioligand
Ertugliflozin hSGLT2 0.9 2.3

binding assay
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Note: The values presented are compiled from various sources and may vary depending on the
specific experimental conditions.

Experimental Protocols

The determination of binding affinity is performed using various biophysical and biochemical
assays. A commonly used method is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of SGLT2 inhibitors
using a radiolabeled ligand.

1. Membrane Preparation:
o HEK293 cells stably expressing human SGLT2 are cultured and harvested.

e The cells are homogenized in a lysis buffer (e.g., 10 mM Tris-HCI, pH 7.4, containing
protease inhibitors).

» The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

e The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell
membranes.

» The membrane pellet is resuspended in a binding buffer and the protein concentration is
determined.

2. Binding Assay:
e The assay is performed in a 96-well plate format.

o Afixed concentration of a radiolabeled SGLT2 ligand (e.qg., [*H]-labeled Dapagliflozin) is
incubated with the prepared cell membranes.

e Arange of concentrations of the unlabeled competitor drug (e.g., Dapagliflozin,
Canagliflozin) is added to the wells.
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» Non-specific binding is determined in the presence of a high concentration of an unlabeled
SGLT2 inhibitor.

e The plate is incubated at room temperature for a specified time to reach equilibrium.
3. Detection and Data Analysis:

e The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and
free radioligand.

o The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
o The radioactivity retained on the filters is measured using a scintillation counter.

e The data are analyzed using non-linear regression to determine the IC50 value, which is the
concentration of the competitor drug that inhibits 50% of the specific binding of the
radioligand.

e The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a competitive radioligand binding assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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